2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a compound that features a 1,2,4-triazole ring, which is a common motif in medicinal chemistry due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been reported to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its triazole moiety.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate involves interactions with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The specific molecular targets and pathways depend on the biological context and the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Ribavirin: An antiviral drug with a triazole moiety.
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the combination of the 4-chlorophenyl group and the triazole ring, which may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-14(2,18-9-16-8-17-18)13(20)21-7-12(19)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPDJDCCNRKSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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